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molecular formula C12H11Cl3N2O2 B019842 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline CAS No. 183322-21-6

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Cat. No. B019842
M. Wt: 321.6 g/mol
InChI Key: WXAZLCUYDRYLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05747498

Procedure details

4-Chloro-6,7-bis-(2-chloro-ethoxy)-quinazoline (600 mg, 1.87 mmol) and 3-ethynyl-aniline (219 mg, 1.87 mmol) were reacted in refluxing isopropanol (15 mL) under an atmosphere of N2 for 2.5 hours. The mixture was cooled to 20° C. and the precipitated product was filtered, washed With isopropanol and ether and dried in vacuo. (707 mg; 86%; M.P. 230°-240° C. (dec); LC-MS: 402 (MH+); anal. RP18-HPLC RT: 5.35 min.).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:16][CH2:17][CH2:18][Cl:19])=[C:9]([O:12][CH2:13][CH2:14][Cl:15])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[C:20]([C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][CH:28]=1)[NH2:25])#[CH:21]>C(O)(C)C>[ClH:1].[Cl:15][CH2:14][CH2:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:16][CH2:17][CH2:18][Cl:19])[N:5]=[CH:4][N:3]=[C:2]2[NH:25][C:24]1[CH:26]=[CH:27][CH:28]=[C:22]([C:20]#[CH:21])[CH:23]=1 |f:3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCCl)OCCCl
Name
Quantity
219 mg
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered
WASH
Type
WASH
Details
washed With isopropanol and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
Cl.ClCCOC=1C=C2C(=NC=NC2=CC1OCCCl)NC1=CC(=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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